molecular formula C11H7N3 B2983264 Pyrido[3,2-f]quinoxaline CAS No. 230-48-8

Pyrido[3,2-f]quinoxaline

Cat. No.: B2983264
CAS No.: 230-48-8
M. Wt: 181.198
InChI Key: ZIAQCYZPKDIKRM-UHFFFAOYSA-N
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Description

Pyrido[3,2-f]quinoxaline is an aromatic heterocyclic compound with the molecular formula C₁₁H₇N₃. It is part of a broader class of quinoxaline derivatives known for their diverse biological activities and applications in various fields of science and industry . This compound features a fused ring system combining pyridine and quinoxaline, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrido[3,2-f]quinoxaline can be synthesized through several methods, including:

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,2-f]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For instance, halogenation can produce halogenated derivatives, while coupling reactions can yield complex aromatic systems.

Scientific Research Applications

Pyrido[3,2-f]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pyrido[3,2-f]quinoxaline exerts its effects often involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Pyrido[3,2-f]quinoxaline stands out due to its specific ring fusion, which imparts unique electronic properties and reactivity. This makes it particularly valuable in designing molecules with specific biological or industrial functions.

Properties

IUPAC Name

pyrido[3,2-f]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c1-2-8-9(12-5-1)3-4-10-11(8)14-7-6-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAQCYZPKDIKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=NC=CN=C23)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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